Amotosalen

Pathogen Reduction Technology Leukocyte Inactivation TA-GVHD Prevention

Amotosalen is the only light-activated psoralen approved as an API in the INTERCEPT Blood System for pathogen reduction. It provides a >30,000-fold safety margin, robust HTLV inactivation (>4.5 log₁₀), and a 200-fold potency advantage over 8-methoxypsoralen, enabling 7-day platelet storage with minimal functional lesion. Unlike riboflavin-based alternatives, it avoids unacceptable Annexin V binding and glycolytic stress. A single-step replacement for gamma irradiation, it simplifies workflow and eliminates radiation safety costs. Ideal for blood centers seeking universal PRT, extended shelf life, and hPL manufacturing requiring GMP-grade viral safety.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 161262-29-9
Cat. No. B1665471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmotosalen
CAS161262-29-9
SynonymsAmotosalen;  Amotosalen free base, S-59;  S 59;  S59.
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C
InChIInChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3
InChIKeyFERWCFYKULABCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amotosalen (CAS 161262-29-9) Baseline Characterization for Pathogen Reduction Technology Procurement


Amotosalen (also known as S-59) is a synthetic psoralen derivative specifically engineered as a light-activated DNA/RNA intercalating and crosslinking agent for ex vivo pathogen reduction technology (PRT) in platelet concentrates and plasma . Unlike naturally occurring psoralens such as 8-methoxypsoralen (8-MOP), amotosalen features a primary amino substitution at the 5-position of the psoralen core that enhances nucleic acid intercalation kinetics and reduces mutagenic potential [1]. The compound remains biologically inert until photoactivated by long-wavelength ultraviolet A (UVA) light (320–400 nm), at which point it forms irreversible covalent crosslinks with pyrimidine bases in pathogen nucleic acids, thereby blocking replication of a broad spectrum of viruses, bacteria, protozoa, and leukocytes while preserving the therapeutic function of anucleate platelets and plasma proteins [2]. Amotosalen serves as the active pharmaceutical ingredient (API) in the FDA-approved and CE-marked INTERCEPT Blood System, which has been used to treat over 700,000 blood components worldwide since 2002 [3].

Why Amotosalen Cannot Be Substituted with Generic 8-Methoxypsoralen or Alternative Psoralen Derivatives in Pathogen Reduction


Within the psoralen compound class, substantial structure-activity divergence precludes interchangeable use for pathogen reduction applications. Naturally occurring psoralens such as 8-methoxypsoralen (8-MOP) exhibit significantly lower nucleic acid binding efficiency, requiring higher molar concentrations and longer photoactivation times to achieve comparable pathogen inactivation, which in turn compromises platelet functional integrity and increases the risk of residual mutagenicity [1]. Synthetic amino-substituted psoralens such as 4′-aminomethyl-4,5′,8-trimethylpsoralen (AMT) demonstrate intermediate activity but fail to achieve the same breadth of pathogen coverage or leukocyte inactivation depth as amotosalen under clinically compatible UVA dosing regimens [2]. Alternative pathogen reduction platforms employing riboflavin (vitamin B2) with UV light or UVC-only treatment operate via fundamentally distinct mechanisms that produce different platelet storage lesion profiles, with riboflavin-based treatment demonstrating higher glycolytic stress and Annexin V binding by day 5–7 of storage [3]. Consequently, procurement specifications for GMP-grade PRT systems must be compound-specific rather than class-based, as the validated pathogen inactivation claims, regulatory approvals, and clinical safety margins are inextricably linked to the amotosalen/UVA combination as a defined system [4].

Amotosalen Product-Specific Quantitative Differentiation Evidence Against Comparator Compounds


Amotosalen (S-59) Demonstrates 200-Fold Higher Leukocyte Inactivation Potency Compared to 8-Methoxypsoralen at Equivalent UVA Dose

In a direct head-to-head comparative study evaluating psoralen-mediated photochemical treatment (PCT) for leukocyte inactivation in platelet concentrates, amotosalen (S-59) required a 200-fold lower molar concentration than 8-methoxypsoralen (8-MOP) to achieve the same threshold of T-cell inactivation. At a fixed UVA dose of 1.0 Joule/cm², the minimum effective concentration of amotosalen to reduce T-cell counts to the limit of detection was 0.05 μmol/L, compared to 10.0 μmol/L for 8-MOP. The synthetic analog AMT required an intermediate concentration of 1.0 μmol/L, representing a 20-fold potency deficit relative to amotosalen [1].

Pathogen Reduction Technology Leukocyte Inactivation TA-GVHD Prevention Blood Component Safety

Amotosalen Induces 17-Fold Higher DNA Adduct Formation Density Compared to 8-Methoxypsoralen Under Clinically Relevant PCT Conditions

Quantitative analysis of psoralen-DNA adduct formation demonstrated that amotosalen (S-59) produces substantially greater nucleic acid modification density than comparator psoralens at identical treatment parameters. Under PCT conditions using 1.9 Joules/cm² UVA and 150 μmol/L compound concentration, amotosalen generated 12.0 ± 3.0 adducts per 1,000 base pairs (bp) of DNA. In contrast, AMT produced 6.0 ± 0.9 adducts per 1,000 bp (2-fold lower), while 8-MOP yielded only 0.7 adducts per 1,000 bp (approximately 17-fold lower). The degree of PCR amplification inhibition of small genomic DNA sequences (242–439 bp) correlated directly with adduct density, following the rank order S-59 > AMT > 8-MOP [1].

Nucleic Acid Crosslinking DNA Adduct Formation PCR Inhibition Pathogen Inactivation Mechanism

Amotosalen/UVA (AM-PI) Enables 7-Day Platelet Storage Extension While Riboflavin/UV (RF-PI) Fails to Meet Quality Criteria

In a 2022 comparative in vitro study evaluating 7-day platelet storage following two commercial pathogen inactivation technologies, amotosalen/UVA (AM-PI) demonstrated superior preservation of platelet quality parameters compared to riboflavin/UV (RF-PI). By day 5 of storage, RF-PI-treated units exhibited significantly higher lactate increase and glucose depletion rates, indicating stronger glycolytic pathway stimulation. More critically, RF-PI units showed elevated Annexin V binding (a marker of platelet apoptosis/activation) and loss of swirling (a functional quality indicator) by day 5. The study concluded that if 7-day storage is required, this shelf-life extension can only be achieved with AM-PI based on the pre-defined quality criteria [1].

Platelet Storage Lesion Shelf-Life Extension PRT Technology Comparison Blood Bank Logistics

Amotosalen Demonstrates >30,000-Fold Safety Margin Between Preclinical Effect Doses and Expected Clinical Exposure

Comprehensive preclinical toxicology assessment of amotosalen (S-59) and PCT formulations established an exceptionally wide safety margin that supports the compound's regulatory acceptance for ex vivo blood component treatment. Central nervous system (CNS) effects, ECG alterations, and phototoxicity were observed only at supraclinical doses exceeding >30,000-fold the expected clinical exposure from transfused INTERCEPT-treated platelet components. Based on this extremely large safety margin, the preclinical CNS and ECG observations were determined to have no toxicological relevance for the intended clinical use [1].

Toxicology Safety Margin Regulatory Toxicology Preclinical Safety

Amotosalen/UVA Achieves >5.4 log10 Inactivation of T-Cells in Full-Sized Plateletpheresis Units

In full-sized single-donor plateletpheresis units, treatment with 150 μmol/L amotosalen (S-59) and 1.0 to 3.0 Joules/cm² UVA light achieved >5.4 ± 0.3 log10 inactivation of contaminating T-cells [1]. This level of leukocyte inactivation exceeds the threshold typically required for prevention of transfusion-associated graft-versus-host disease (TA-GVHD), a uniformly fatal complication of transfusion. Notably, the comparator method of 2,500 cGy gamma irradiation—a dose sufficient to inactivate >5 log10 of T-cells in blood products—had minimal effect on cytokine synthesis and did not induce sufficient DNA damage to inhibit PCR amplification of small DNA sequences, highlighting a mechanistic advantage of amotosalen PCT over gamma irradiation for leukocyte inactivation [1].

Leukocyte Inactivation TA-GVHD Prevention Blood Component Safety Log Reduction

Amotosalen/UVA Demonstrates >4.5 to >5.7 log10 Inactivation of HTLV-I and HTLV-II Retroviruses in Plasma and Platelet Concentrates

In a controlled in vitro study evaluating photochemical inactivation of cell-associated human T-cell leukemia virus Types I and II (HTLV-I and HTLV-II), treatment with 150 μmol/L amotosalen (S-59) and 3.0 J/cm² UVA light achieved robust viral inactivation. In human platelet concentrates, HTLV-I was inactivated by >5.2 log10 foci-forming units (FFU) per mL and HTLV-II by >4.6 log10 FFU per mL. In human plasma, inactivation exceeded >4.5 log10 FFU per mL for HTLV-I and >5.7 log10 FFU per mL for HTLV-II [1]. These reductions reached the limit of detection of the cocultivation assay, indicating complete inactivation below detectable thresholds.

Viral Inactivation Retrovirus Blood Safety Transfusion-Transmitted Infection

Amotosalen Optimal Deployment Scenarios for Blood Center and Transfusion Service Procurement


Blood Center Implementation for Universal Platelet Pathogen Reduction with Extended 7-Day Shelf-Life Requirements

Blood centers seeking to implement universal pathogen reduction for platelet components while maintaining inventory flexibility should prioritize amotosalen/UVA (INTERCEPT) technology. The 2022 comparative evidence demonstrates that only AM-PI preserves sufficient in vitro platelet quality to support 7-day storage, whereas riboflavin-based PRT (RF-PI) exhibits unacceptable Annexin V binding and loss of swirling by day 5 [1]. This differentiation directly addresses the 18% discard rate observed in centers with 5-day shelf-life constraints, enabling more efficient inventory management and reduced wastage [1]. Procurement teams should note that AM-PI incurs higher platelet loss during the post-illumination adsorption step compared to RF-PI [1]; therefore, centers must evaluate the net economic trade-off between component yield and extended shelf-life benefits based on their specific supply-demand dynamics.

TA-GVHD Prevention Without Gamma Irradiation in Immunocompromised Patient Populations

Transfusion services supporting hematopoietic stem cell transplant recipients, patients with congenital immunodeficiencies, or those receiving purine analog therapy can select amotosalen PCT as a single-step replacement for gamma irradiation. The >5.4 log10 T-cell inactivation achieved with amotosalen/UVA matches or exceeds the leukocyte inactivation threshold of 2,500 cGy gamma irradiation while providing the additional benefit of cytokine synthesis inhibition [2]. This dual mechanism offers procurement justification for consolidated processing workflows, eliminating the need for separate irradiation equipment, dedicated radiation safety protocols, and associated operational costs. The 200-fold potency advantage of amotosalen over 8-MOP [2] ensures that the required compound concentration remains low, minimizing the residual amotosalen burden that must be addressed by the adsorption step.

Regions Without Systematic HTLV or Emerging Pathogen Screening Programs

Blood services operating in geographic regions where HTLV-I/II screening is not systematically performed for all blood donations, or where emerging arboviral threats (e.g., dengue, chikungunya) pose seasonal transfusion risks, should evaluate amotosalen-based PRT as a proactive safety measure. Amotosalen/UVA has demonstrated robust inactivation of HTLV-I and HTLV-II to below detection limits (>4.5 to >5.7 log10) in both plasma and platelet matrices [3]. The broad-spectrum pathogen coverage validated across viruses, bacteria, spirochetes, and protozoa [4] supports a 'pathogen-agnostic' safety strategy that complements reactive donor screening programs. The >30,000-fold safety margin [5] further de-risks implementation in settings where post-transfusion patient monitoring may be limited.

GMP Manufacturing and Research Use of Pathogen-Reduced Human Platelet Lysate (hPL) for Cell Therapy Applications

Research institutions and contract manufacturing organizations producing human platelet lysate (hPL) for cell therapy or regenerative medicine applications can utilize amotosalen PCT to generate pathogen-reduced starting material. Studies evaluating the impact of amotosalen photochemical pathogen inactivation on hPL have demonstrated that amotosalen concentrations are reduced approximately 1,000-fold following the pathogen inactivation and compound adsorption process [6], mitigating concerns about residual psoralen interference in sensitive cell culture systems. The higher nucleic acid adduct density achieved by amotosalen compared to 8-MOP (12.0 vs. 0.7 adducts per 1,000 bp) [2] provides greater assurance of viral and bacterial inactivation in pooled platelet lysate batches, which is critical for maintaining GMP compliance in cell therapy manufacturing chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amotosalen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.